2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a vinyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-nitrobenzaldehyde and 3-methylpyridine.
Condensation Reaction: The aldehyde group of 2-chloro-5-nitrobenzaldehyde reacts with the methyl group of 3-methylpyridine in the presence of a base, such as sodium hydroxide, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine
- 2-[(E)-2-(2-nitrophenyl)ethenyl]-3-methylpyridine
- 2-[(E)-2-(2-bromophenyl)ethenyl]-3-methylpyridine
Uniqueness
2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine is unique due to the presence of both chloro and nitro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds with only one substituent.
Properties
CAS No. |
92102-81-3 |
---|---|
Molecular Formula |
C14H11ClN2O2 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine |
InChI |
InChI=1S/C14H11ClN2O2/c1-10-3-2-8-16-14(10)7-4-11-9-12(17(18)19)5-6-13(11)15/h2-9H,1H3/b7-4+ |
InChI Key |
VLJMKGTVCQWPAY-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)/C=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(N=CC=C1)C=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.